A Technical Guide to 5-Ethoxypyrazine-2,3-dicarbonitrile: Properties, Synthesis, and Applications
A Technical Guide to 5-Ethoxypyrazine-2,3-dicarbonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethoxypyrazine-2,3-dicarbonitrile is a substituted pyrazine derivative characterized by an ethoxy group at the 5-position and two nitrile groups at the 2- and 3-positions of the pyrazine ring. The pyrazine core is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4.[1][2] This structural motif is of significant interest in medicinal chemistry, as the pyrazine ring is a key component in numerous FDA-approved drugs.[2][3] The electron-withdrawing nature of the two nitrile groups, combined with the electron-donating effect of the ethoxy group, imparts unique chemical reactivity and electronic properties to the molecule, making it a valuable intermediate in the synthesis of more complex heterocyclic systems and functional materials.[4]
This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 5-Ethoxypyrazine-2,3-dicarbonitrile, with a focus on its relevance in drug discovery and materials science.
Physicochemical and Spectroscopic Properties
The fundamental properties of 5-Ethoxypyrazine-2,3-dicarbonitrile are summarized below. These characteristics are crucial for its handling, characterization, and application in synthetic chemistry.
Table 1: Physicochemical Properties of 5-Ethoxypyrazine-2,3-dicarbonitrile
| Property | Value | Source(s) |
| CAS Number | 72111-81-0 | [5] |
| Molecular Formula | C₈H₆N₄O | [5] |
| Molecular Weight | 174.16 g/mol | [5] |
| Appearance | Not explicitly stated, but related dicyanopyrazines are often crystalline solids. | |
| Melting Point | Data not available in the searched sources. | |
| Boiling Point | Data not available in the searched sources. | |
| Solubility | Data not available, but likely soluble in polar organic solvents like DMF, DMSO, and acetonitrile. |
Spectroscopic Profile
While specific spectra for 5-Ethoxypyrazine-2,3-dicarbonitrile were not found in the initial search, a predictive analysis based on its structure and data from analogous compounds allows for an estimation of its key spectroscopic features.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple. The ethoxy group would show a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons. A singlet would be expected for the lone proton on the pyrazine ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR would show distinct signals for the two nitrile carbons, the four carbons of the pyrazine ring (two of which are substituted), and the two carbons of the ethoxy group. The chemical shifts would be influenced by the electronic effects of the substituents.[6]
-
IR (Infrared) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration is expected in the region of 2220-2260 cm⁻¹.[7] Additional peaks corresponding to C-O, C-N, and aromatic C-H bonds would also be present.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight of 174.16.
Synthesis and Reactivity
General Synthesis Pathway
Substituted pyrazine-2,3-dicarbonitriles are most commonly synthesized through the condensation reaction of diaminomaleonitrile (DAMN) with an α-dicarbonyl compound.[4][7][8] DAMN is a versatile and commercially available building block derived from the tetramerization of hydrogen cyanide.[9][10][11][12]
The synthesis of 5-Ethoxypyrazine-2,3-dicarbonitrile would logically proceed via the condensation of DAMN with an appropriate ethoxy-substituted 1,2-dicarbonyl compound. This reaction is typically carried out in a suitable solvent, sometimes with acid catalysis, to facilitate the cyclization and subsequent dehydration to form the aromatic pyrazine ring.
Diagram 1: Proposed Synthesis of 5-Ethoxypyrazine-2,3-dicarbonitrile
Caption: General synthetic route via condensation of DAMN.
Chemical Reactivity
The reactivity of 5-Ethoxypyrazine-2,3-dicarbonitrile is governed by the interplay of its functional groups:
-
Pyrazine Ring: The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, although the existing substituents influence the positions of attack.
-
Nitrile Groups: The nitrile groups are strong electron-withdrawing groups that activate the pyrazine ring. They can also undergo various chemical transformations, such as hydrolysis to carboxylic acids or amides, reduction to amines, or participation in cycloaddition reactions to form other heterocyclic systems.
-
Ethoxy Group: As an electron-donating group, the ethoxy group can influence the regioselectivity of reactions on the pyrazine ring. It is generally stable but can be cleaved under harsh acidic conditions.
Applications in Research and Drug Development
While specific applications for 5-Ethoxypyrazine-2,3-dicarbonitrile are not extensively documented in the public domain, its structural motifs are found in molecules of significant interest, particularly in medicinal chemistry. Pyrazine derivatives are known for a wide range of biological activities.[1][2]
Precursor for Bioactive Molecules
The primary value of this compound lies in its role as a chemical intermediate. The dicarbonitrile functionality is a well-established precursor for the synthesis of phthalocyanine and porphyrazine analogues, which have applications in materials science as dyes and in photodynamic therapy.[13]
More significantly in the context of drug development, pyrazine derivatives are central to many therapeutic agents. For example, the pyrazine ring is a core component of drugs like Zopiclone and its enantiomer Eszopiclone, which are nonbenzodiazepine hypnotics used to treat insomnia.[14][15][16] The synthesis of these drugs often involves complex, multi-step processes where substituted pyrazines serve as key building blocks.[17][18] Although 5-Ethoxypyrazine-2,3-dicarbonitrile is not a direct precursor to Zopiclone, its synthesis follows similar chemical principles, highlighting the importance of such intermediates in accessing complex drug scaffolds.
Role as a Chemical Scaffold
The structure of 5-Ethoxypyrazine-2,3-dicarbonitrile serves as a scaffold that can be further elaborated. The nitrile groups can be converted into other functional groups, and the pyrazine ring can be modified, allowing for the creation of a library of diverse compounds for screening in drug discovery programs. The pyrazine nitrogen atoms can act as hydrogen bond acceptors, a crucial interaction for binding to biological targets like protein kinases.[3]
Safety, Handling, and Storage
Safety data for 5-Ethoxypyrazine-2,3-dicarbonitrile is limited. However, based on related compounds with nitrile functionalities, the following precautions should be taken:
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.
Conclusion
5-Ethoxypyrazine-2,3-dicarbonitrile is a specialized chemical intermediate with significant potential in synthetic organic chemistry. Its value is derived from the unique electronic properties conferred by its substituted pyrazine ring. While direct applications are not widely reported, its structural relationship to key precursors in the synthesis of pharmaceuticals and functional materials underscores its importance. For researchers in drug development and materials science, this compound represents a versatile building block for the construction of novel and complex molecular architectures. Further research into its reactivity and applications is warranted to fully explore its synthetic utility.
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